

detailed characterization of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

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Compound of Interest

Compound Name: Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

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Comparative Guide to Bicyclo[2.2.2]octane-Based PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of **Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate** and a comparative analysis with a structurally related alternative, Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate. Both molecules are rigid bicyclic linkers utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The selection of a linker is a critical aspect of PROTAC design, influencing the efficacy, selectivity, and pharmacokinetic properties of the resulting protein degrader.

Introduction to Bicyclo[2.2.2]octane Linkers in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The linker's length, rigidity, and chemical properties are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Bicyclo[2.2.2]octane-based linkers offer a rigid scaffold that can pre-organize the two ligands in a defined spatial orientation, potentially reducing the entropic penalty of forming the ternary complex. This rigidity can enhance the potency and selectivity of the PROTAC. The functional groups on the bicyclo[2.2.2]octane core, such as the formyl and aminomethyl groups in the compounds discussed herein, provide attachment points for the target- and E3 ligase-binding moieties.

Detailed Characterization of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a versatile building block for PROTAC synthesis, featuring a reactive aldehyde group for conjugation.

Chemical Structure:

Physicochemical Properties:

Property	Value	Reference
CAS Number	94994-25-9	[1]
Molecular Formula	C ₁₁ H ₁₆ O ₃	[1]
Molecular Weight	196.25 g/mol	[1]
Appearance	Solid-Liquid Mixture	MedChemExpress
Storage	-20°C, stored under nitrogen	MedChemExpress

Spectral Data (Predicted/Reference-Based):

While specific experimental spectra for this compound are not readily available in public databases, the following data is predicted based on its structure and data from similar compounds.

Spectroscopy	Predicted Data
^1H NMR	δ 9.4-9.8 (s, 1H, -CHO), 3.6-3.7 (s, 3H, -OCH ₃), 1.8-2.2 (m, 12H, bicyclooctane protons)
^{13}C NMR	δ ~200 (C=O, aldehyde), ~175 (C=O, ester), ~52 (-OCH ₃), 25-45 (bicyclooctane carbons)
IR (cm ⁻¹)	~2950 (C-H), ~2720 (aldehyde C-H), ~1725 (C=O, ester), ~1700 (C=O, aldehyde)
Mass Spec (m/z)	Expected [M+H] ⁺ at 197.11

Comparison with Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate

Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate serves as a valuable alternative, offering a primary amine for conjugation, which can be advantageous for different coupling chemistries.

Chemical Structure:

Comparative Data:

Property	Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate	Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate
CAS Number	94994-25-9[1]	54202-09-4[2]
Molecular Formula	C ₁₁ H ₁₆ O ₃ [1]	C ₁₁ H ₁₉ NO ₂ [2]
Molecular Weight	196.25 g/mol [1]	197.28 g/mol [2]
Reactive Group	Aldehyde	Amine
Conjugation Chemistry	Reductive amination, Wittig reaction, etc.	Amide bond formation, reductive amination, etc.

Spectral Data Comparison (Predicted/Reference-Based):

Spectroscopy	Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate	Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate
¹ H NMR	δ 9.4-9.8 (s, 1H, -CHO)	δ ~2.5-2.8 (s, 2H, -CH ₂ NH ₂)
¹³ C NMR	δ ~200 (C=O, aldehyde)	δ ~45 (-CH ₂ NH ₂)
IR (cm ⁻¹)	~1700 (C=O, aldehyde)	~3300-3400 (N-H stretch)
Mass Spec (m/z)	Expected [M+H] ⁺ at 197.11	Expected [M+H] ⁺ at 198.15

Experimental Protocols

Synthesis of **Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate**:

A plausible synthetic route involves the oxidation of the corresponding primary alcohol, Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate.

Materials:

- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO₃) solution
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

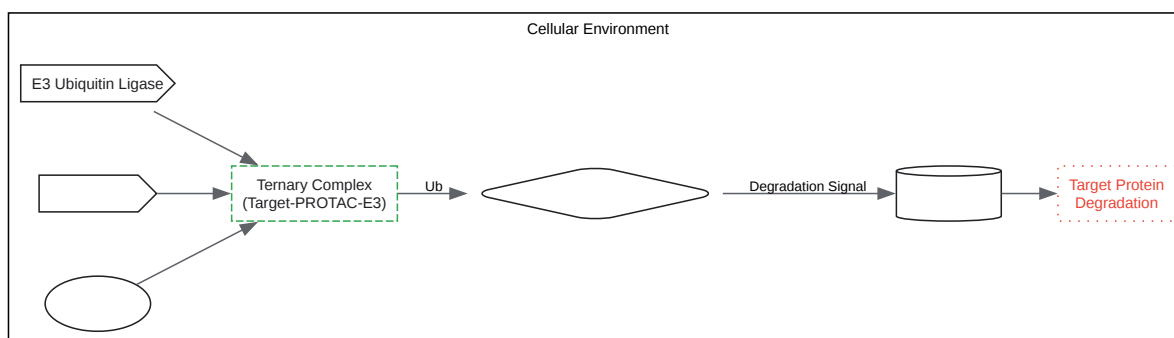
Procedure:

- Dissolve Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere.

- Add DMP or PCC in one portion to the stirred solution at room temperature.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction by adding a saturated aqueous solution of NaHCO_3 .
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate**.

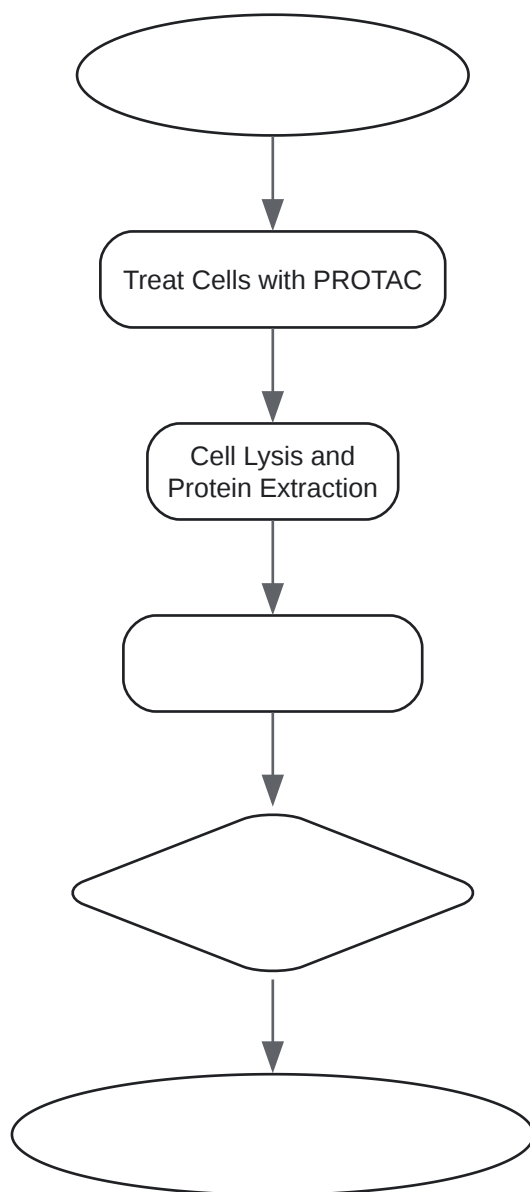
Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the general PROTAC mechanism and a typical experimental workflow for evaluating PROTAC efficacy.



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Caption: General mechanism of action for a PROTAC molecule.



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Caption: Experimental workflow for evaluating PROTAC-mediated protein degradation.

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References

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